18-Hydroxyoleic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

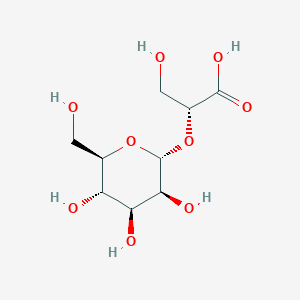

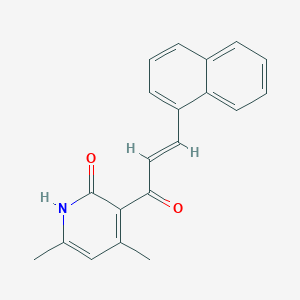

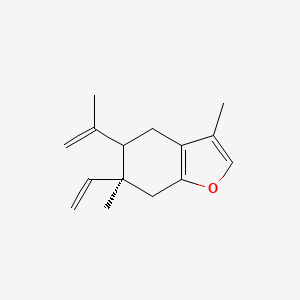

18-hydroxyoleic acid is an omega-hydroxy fatty acid that is 18-hydroxyoctadecanoic acid which has been dehydrogenated to introduce a trans double bond at the 9-10 position. It has a role as a plant metabolite. It is an omega-hydroxy fatty acid, a long-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an oleic acid. It is a conjugate acid of a 18-hydroxyoleate.

Applications De Recherche Scientifique

Role in Plant Senescence

18-Hydroxyoleic acid is significant in the process of plant senescence. Studies have shown that during the senescence of higher plants, 18-hydroxyoleic acid undergoes type II photooxidation. This results in the formation of specific compounds affecting the unsaturated components of plant cutins, especially in senescent plants where the formation rate of singlet oxygen (1O2) exceeds the quenching capacity of the photoprotective system. This indicates the importance of photooxidation of unsaturated components in plant cutins in the natural environment (Rontani et al., 2005).

Biosynthesis of Hydroxy C18 Acids

Research has also highlighted the role of 18-hydroxyoleic acid in the biosynthesis of hydroxy C18 acids. Experiments with apple skin slices showed the incorporation of oleic acid into 18-hydroxyoleic acid, suggesting a pathway for the biosynthesis of these acids. This process involves hydration of the double bond of ω-hydroxyoleic acid and epoxidation followed by hydration (Kolattukudy et al., 1971).

Enzymatic Epoxidation in Spinach

Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy- cis -9,10-epoxystearic acid has been observed in spinach (Spinacia oleracea). This process, crucial for the formation of the cutin polymer in spinach leaf, requires various factors like ATP, CoA, NADPH, and oxygen. This unique epoxidase is associated with the cutin polymer and shows stringent substrate specificity (Croteau & Kolattukudy, 1975).

Hydroxylation by Yeast Species

A yeast species, Torulopsis, has been found to hydroxylate long chain C18 compounds like oleic acid to produce hydroxylated fatty acids, further converting them to glycosides. This study provides insight into the enzymatic mechanisms involved in the hydroxylation of oleic acid and the formation of its derivatives (Heinz et al., 1969).

Involvement in Biosynthesis of Cutin Acids

The role of 18-hydroxyoleic acid in the biosynthesis of the C18 family of cutin acids has been demonstrated through synthetic substrates. This process includes the conversion of 18-hydroxyoleic acid to 18-hydroxy-9,10-epoxystearic acid and further to 9,10,18-trihydroxystearic acid. This pathway is crucial for the formation of the structural component of plant cuticles (Croteau & Kolattukudy, 1974).

Propriétés

Nom du produit |

18-Hydroxyoleic acid |

|---|---|

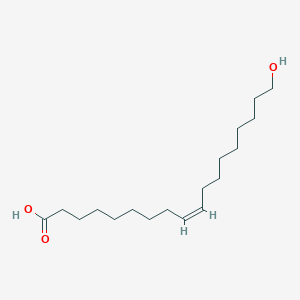

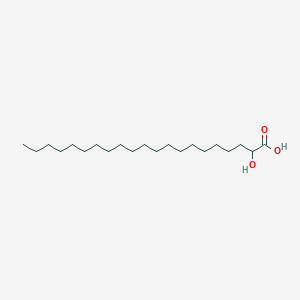

Formule moléculaire |

C18H34O3 |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

(Z)-18-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1- |

Clé InChI |

LQUHZVLTTWMBTO-UPHRSURJSA-N |

SMILES isomérique |

C(CCCCO)CCC/C=C\CCCCCCCC(=O)O |

SMILES |

C(CCCCO)CCCC=CCCCCCCCC(=O)O |

SMILES canonique |

C(CCCCO)CCCC=CCCCCCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

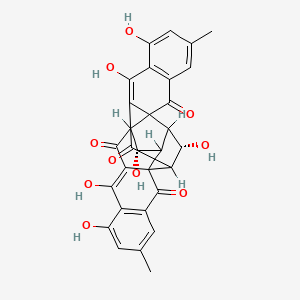

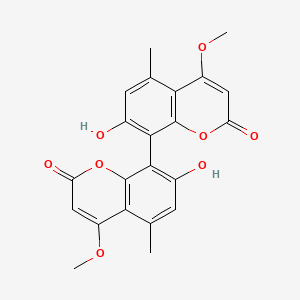

![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)

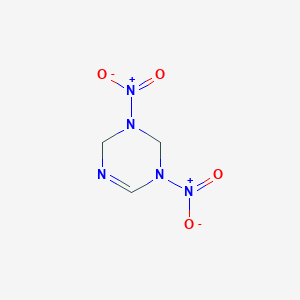

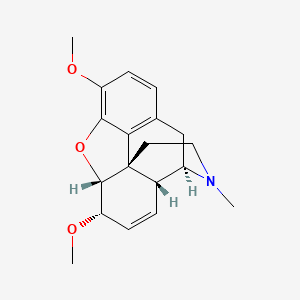

![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)